Citronellyl propionate

Descripción

citronellyl propionate is a natural product found in Pelargonium quercifolium, Saussurea costus, and other organisms with data available.

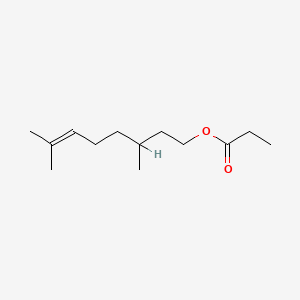

Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dimethyloct-6-enyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPNTVRHTZDEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047187 | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/fruity-rosy odour | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.886 | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-14-0, 94086-40-5 | |

| Record name | Citronellyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R1092U7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Citronellyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl propionate is a monoterpenoid ester recognized for its characteristic fruity and floral aroma, reminiscent of rose and citrus.[1] This compound is not merely a constituent of fragrances and flavors but also a subject of growing interest in materials science and pharmaceutical research due to its potential as a natural insect repellent and its specific physicochemical properties.[2] As an ester derived from citronellol and propionic acid, its chemical behavior is governed by the interplay between the bulky, aliphatic citronellyl group and the reactive ester functional group.[1]

This guide provides a comprehensive overview of the core chemical properties of Citronellyl propionate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its application in formulation, synthesis, and analytical development. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and chemical reactivity, providing both established data and the causal reasoning behind these properties.

Part 1: Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all chemical and biological investigation. This section outlines the fundamental identifiers and structural characteristics of Citronellyl propionate.

Nomenclature and Identification

-

Systematic (IUPAC) Name: 3,7-dimethyloct-6-en-1-yl propanoate[3][4]

-

Common Names: Citronellyl propionate, Citronellyl propanoate[3]

Molecular Structure

Citronellyl propionate is structurally composed of a citronellyl group, which is a 3,7-dimethyl-6-octenyl chain, ester-linked to a propionate group. The presence of a chiral center at the C3 position of the octenyl chain and a double bond between C6 and C7 are key features that influence its stereochemistry and reactivity.

Caption: 2D Chemical Structure of Citronellyl Propionate.

Part 2: Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various matrices, influencing everything from its sensory perception to its bioavailability. For drug development professionals, parameters like solubility and lipophilicity are especially crucial for predicting absorption and distribution.

| Property | Value | Source(s) |

| Physical State | Colorless liquid | [1][2] |

| Odor | Fruity, floral, rose, citrus | [1][6] |

| Boiling Point | 241 - 243 °C | [2] |

| Density | ~0.88 g/cm³ (at 25°C) | [5][7] |

| Refractive Index (n20/D) | 1.439 - 1.444 | [2] |

| Vapor Pressure | 0.00469 - 0.01 mmHg (at 25°C) | [5][7] |

| Solubility | Insoluble in water; Miscible in alcohol and most fixed oils. | [7][8][9] |

| logP (Octanol-Water Partition Coeff.) | 4.2 - 4.54 (Predicted) | [4][6][10] |

| Polar Surface Area | 26.3 Ų | [4][10] |

Insight for Researchers: The high logP value indicates significant lipophilicity, suggesting that Citronellyl propionate will readily partition into non-polar environments.[4][10] This is a key consideration in formulation science, as it will require solubilization strategies for aqueous-based systems. Its insolubility in water and miscibility with oils and alcohols are direct consequences of its long, non-polar alkyl chain and the ester functional group.[7][8][9]

Part 3: Spectroscopic Profile

Spectroscopic data provides a molecular fingerprint, essential for structural elucidation and quality control.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong C=O stretching vibration characteristic of the ester group, typically found around 1735-1750 cm⁻¹. Additional significant peaks include C-O stretching vibrations around 1150-1250 cm⁻¹ and C-H stretching from the alkyl chain just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen environments. Key signals include a triplet around 4.1 ppm corresponding to the -CH₂- protons adjacent to the ester oxygen, a quartet around 2.3 ppm for the -CH₂- group of the propionate moiety, and multiple signals in the 0.8-2.1 ppm range for the citronellyl alkyl chain protons. The vinyl proton at C6 appears as a triplet around 5.1 ppm.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. The carbonyl carbon of the ester is a key downfield signal, typically appearing around 174 ppm. The carbons of the double bond (C6 and C7) will be found in the 124-132 ppm region. The remaining aliphatic carbons resonate upfield.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) GC-MS analysis reveals a characteristic fragmentation pattern. While the molecular ion peak (m/z 212) may be weak or absent, prominent fragments corresponding to the loss of the propionyloxy group and fragmentation of the citronellyl chain are observed. Common fragments include m/z 69 (isoprenyl cation), 81, and 95, which are indicative of the terpene-like structure.[3]

Part 4: Chemical Reactivity and Stability

Understanding the reactivity and stability of Citronellyl propionate is paramount for predicting its shelf-life, identifying potential incompatibilities, and designing appropriate handling and storage protocols.

Key Reactions

-

Hydrolysis: As an ester, Citronellyl propionate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield citronellol and propionic acid. The rate of this reaction is temperature-dependent. This is a critical consideration for formulations with extreme pH values or those intended for long-term storage in the presence of water.

-

Oxidation: The allylic double bond in the citronellyl moiety is a potential site for oxidation. Exposure to strong oxidizing agents, air, or light can lead to the formation of hydroperoxides, epoxides, or other degradation products, potentially altering the sensory profile and safety of the compound.

Caption: Ester hydrolysis of Citronellyl Propionate.

Stability and Storage

-

Chemical Stability: The compound is stable under normal, recommended storage conditions.[8][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent degradation.[7][11]

-

Conditions to Avoid: Protect from excessive heat, open flames, and other sources of ignition.[11][12]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[8][11]

-

Storage Recommendations: Store in a cool, dry, and well-ventilated area in tightly sealed containers, protected from light.[5][11][12]

Part 5: Analytical Methodologies

Accurate and precise analytical methods are essential for quality control, purity assessment, and quantitative analysis in research and development.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of Citronellyl propionate and quantifying related substances.

Protocol: Purity Analysis by GC-FID

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable. The non-polar stationary phase separates compounds primarily based on boiling point.

-

Sample Preparation: Prepare a dilute solution of Citronellyl propionate (e.g., ~1000 ppm) in a suitable solvent like ethanol or hexane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

(This program should be optimized based on the specific instrument and column to ensure adequate separation of impurities like citronellol.)

-

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Identify the Citronellyl propionate peak based on its retention time, which can be confirmed using a certified reference standard. Calculate purity using the area percent method, assuming all components have a similar response factor with the FID.

Caption: Workflow for Purity Analysis via GC-FID.

Conclusion

Citronellyl propionate presents a well-defined set of chemical properties governed by its ester functionality and terpenoid backbone. Its high lipophilicity, susceptibility to hydrolysis, and characteristic spectroscopic signature are key parameters that must be understood and controlled in any research or development context. The methodologies outlined in this guide provide a robust framework for the characterization and quality control of this versatile compound, enabling scientists to leverage its unique properties in the creation of innovative products and technologies.

References

-

The Good Scents Company. (n.d.). citronellyl propionate, 141-14-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8834, Citronellyl propionate. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Citronellyl propionate (FDB016233). Retrieved from [Link]

-

Prodasynth. (n.d.). PROPIONATE DE CITRONELLYLE. Retrieved from [Link]

-

Perfumer's Apprentice. (n.d.). Citronellyl propionate. Retrieved from [Link]

-

ResearchGate. (n.d.). Citronellyl propionate chemical structure and HMBC spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of citronellyl caproate compound that analysis by using LCMS. Retrieved from [Link]

-

MolForge. (n.d.). Citronellyl propionate (CID 8834) - Molecular Properties & Analysis. Retrieved from [Link]

Sources

- 1. CAS 141-14-0: Citronellyl propionate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Citronellyl propionate | C13H24O2 | CID 8834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molforge.ai [molforge.ai]

- 5. chemicalbook.com [chemicalbook.com]

- 6. citronellyl propionate, 141-14-0 [thegoodscentscompany.com]

- 7. vigon.com [vigon.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. scent.vn [scent.vn]

- 10. Showing Compound Citronellyl propionate (FDB016233) - FooDB [foodb.ca]

- 11. prodasynth.com [prodasynth.com]

- 12. chemicalbull.com [chemicalbull.com]

Citronellyl propionate CAS number and molecular formula.

An In-depth Examination of its Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Abstract

Citronellyl propionate, a monoterpene ester, is a significant compound in the fields of fragrance, flavor, and increasingly, in specialized research applications. This guide provides a detailed technical overview of citronellyl propionate, encompassing its fundamental chemical identity, physical properties, synthesis methodologies, and diverse applications. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a comprehensive understanding of this versatile molecule.

Chemical Identity and Molecular Structure

Citronellyl propionate is systematically known as 3,7-dimethyloct-6-en-1-yl propanoate. It is the ester formed from the reaction of citronellol and propionic acid[1].

CAS Number: 141-14-0[1][2][3][4][5]

Molecular Formula: C₁₃H₂₄O₂[1][2][3][4][5]

Molecular Weight: 212.33 g/mol [2][4][5]

Synonyms: 3,7-Dimethyl-6-octen-1-yl propionate, Citronellyl propanoate[3][]

The molecular structure of citronellyl propionate features a ten-carbon chain derived from citronellol, with methyl groups at positions 3 and 7, and a double bond between carbons 6 and 7. The propionate ester group is attached to the first carbon of this chain.

Caption: Molecular structure of citronellyl propionate.

Physicochemical Properties

Citronellyl propionate is a colorless to pale yellow liquid with a characteristic fruity and floral aroma, often described as reminiscent of rose and citrus[1]. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][2][3][5] |

| Odor | Fruity, floral, rose-like | [1][3][7] |

| Boiling Point | 241 - 243 °C | [2][5][8] |

| Flash Point | >103.98 °C | [3][4][8] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1][2][3][4] |

| Purity | Typically 90-98% | [2][3][5] |

| Refractive Index | 1.433 - 1.449 at 20°C | [2][3][5] |

| Specific Gravity | 0.877 - 0.886 at 25°C | [3][] |

Synthesis of Citronellyl Propionate

The synthesis of citronellyl propionate can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired purity, yield, and environmental considerations.

Chemical Synthesis

The traditional method for synthesizing citronellyl propionate is through the Fischer-Speier esterification of citronellol with propionic acid, typically in the presence of an acid catalyst.

Caption: Chemical synthesis of citronellyl propionate via Fischer-Speier esterification.

Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and selective alternative to chemical methods. Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), are effective biocatalysts for the esterification or transesterification of citronellol.[9][10] This method can be conducted in non-aqueous media and has been shown to produce high yields of citronellyl esters.[9][10]

Caption: Enzymatic synthesis of citronellyl propionate.

Applications in Research and Development

While widely used in the fragrance and flavor industries, citronellyl propionate also presents several areas of interest for scientific research and drug development.

Flavor and Fragrance Industry

Citronellyl propionate is a key ingredient in many perfumes and cosmetic products, valued for its fresh, rosy, and fruity scent.[5][7] It is also used as a flavoring agent in food and beverages.[5][7]

Potential as an Insect Repellent

Research has indicated that citronellyl propionate may possess insect repellent properties, offering a potentially more natural alternative to synthetic repellents.[5] Further investigation into its efficacy and mechanism of action is an active area of research.

Drug Delivery

The structural properties of citronellyl esters, including their lipophilicity, make them candidates for investigation as permeation enhancers in transdermal drug delivery systems. One study highlighted that certain citronellyl esters could fluidize the stratum corneum lipids, thereby increasing the epidermal concentration of topically applied drugs.[9]

Safety and Handling

Proper safety precautions are essential when handling citronellyl propionate in a laboratory or industrial setting.

General Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.[8][11]

-

Keep away from ignition sources.[8]

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves, safety goggles, and protective clothing are recommended.[8]

-

In case of inadequate ventilation, a respirator may be necessary.[8]

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms develop.[8][12]

-

Skin Contact: Wash the affected area with soap and water.[8][12]

-

Eye Contact: Rinse cautiously with water for several minutes.[8][12]

-

Ingestion: Do NOT induce vomiting. Seek medical advice.[8][12]

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[8][12]

-

Keep away from heat and oxidizing agents.[8]

Experimental Protocols

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a citronellyl propionate sample.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the citronellyl propionate sample in a suitable solvent (e.g., ethanol or hexane).

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program:

-

Initial Oven Temperature: 100°C

-

Ramp Rate: 10°C/min

-

Final Oven Temperature: 250°C

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The purity is determined by the area percentage of the citronellyl propionate peak in the resulting chromatogram.

Conclusion

Citronellyl propionate is a valuable compound with established applications in the flavor and fragrance industries and emerging potential in other scientific fields. Its synthesis can be achieved through both traditional chemical and modern enzymatic routes, with the latter offering a more sustainable approach. A thorough understanding of its physicochemical properties and safety protocols is crucial for its effective and safe utilization in research and development.

References

- Material Safety Data Sheet. (n.d.).

-

Scent & Flavor. (n.d.). Citronellyl propionate CAS# 141-14-0: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

- Tiwari, C. P., et al. (2025, July 1). Microwave-Assisted Enzymatic Synthesis of Citronellyl Propionate in Non-Aqueous Media: Optimization, In-Silico Insights, and Kinetic Analysis.

- The John D. Walsh Company. (2015, April 29).

- Romero, M. D., et al. (2007, March 14). Ionic liquids improve citronellyl ester synthesis catalyzed by immobilized Candida antarctica lipase B in solvent. RSC Publishing.

- ChemicalBook. (2026, January 17).

-

PubChem. (n.d.). Citronellyl propionate | C13H24O2 | CID 8834. Retrieved from [Link]

- Advanced Biotech. (2026, January 28).

- Vigon. (2015, November 28).

- ResearchGate. (n.d.). Reactions for the synthesis of citronellyl (a) and geranyl (b) alkanoates from lauric (C11H23COOH), oleic (C17H33COOH), and stearic (C17H35COOH) acids.

-

MolForge. (n.d.). Citronellyl propionate (CID 8834) - Molecular Properties & Analysis. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Citronellyl propionate (FDB016233). Retrieved from [Link]

Sources

- 1. CAS 141-14-0: Citronellyl propionate | CymitQuimica [cymitquimica.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. aurochemicals.com [aurochemicals.com]

- 4. scent.vn [scent.vn]

- 5. chemimpex.com [chemimpex.com]

- 7. CITRONELLYL PROPIONATE | 141-14-0 [chemicalbook.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. researchgate.net [researchgate.net]

- 10. Ionic liquids improve citronellyl ester synthesis catalyzed by immobilized Candida antarctica lipase B in solvent-free media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. johndwalsh.com [johndwalsh.com]

- 12. chemicalbook.com [chemicalbook.com]

Spectroscopic Data of Citronellyl Propionate: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for Citronellyl propionate (CAS No. 141-14-0), a widely used fragrance and flavoring ingredient.[1][2][3] Intended for researchers, scientists, and professionals in drug development and quality control, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data that are crucial for the structural elucidation and purity assessment of this valuable compound.

Introduction to Citronellyl Propionate

Citronellyl propionate, chemically known as 3,7-dimethyloct-6-enyl propanoate, is a carboxylic ester derived from citronellol and propionic acid.[2] It is a colorless liquid with a characteristic fruity-rosy odor, making it a popular component in the fragrance and flavor industries.[1][2] Its application as a flavoring agent is recognized by the Flavor and Extract Manufacturers Association (FEMA), where it is listed under FEMA number 2316.[4][5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety, concluding that it poses no safety concern at current intake levels when used as a flavoring agent.[4]

The molecular formula of Citronellyl propionate is C₁₃H₂₄O₂, with a molecular weight of approximately 212.33 g/mol .[1][3][4] A thorough understanding of its spectroscopic signature is paramount for ensuring its identity and purity in various applications.

Molecular Structure and Spectroscopic Correlation

The structural integrity of Citronellyl propionate is the foundation of its characteristic properties. Spectroscopic techniques like NMR and GC-MS provide a detailed roadmap of its molecular architecture.

Figure 1: Chemical Structure of Citronellyl Propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of Citronellyl propionate is essential for reproducible results.

Instrumentation:

-

A 500 MHz NMR spectrometer is recommended for optimal resolution.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the Citronellyl propionate sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

¹H NMR Spectral Data

The ¹H NMR spectrum of Citronellyl propionate provides a unique fingerprint of its proton environments. The following table summarizes the expected chemical shifts (δ) and multiplicities.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (propionate) | ~1.14 | Triplet | 3H |

| CH₂ (propionate) | ~2.31 | Quartet | 2H |

| O-CH₂ | ~4.10 | Triplet | 2H |

| C=CH | ~5.10 | Triplet | 1H |

| CH₂ (alkene side) | ~2.00 | Multiplet | 2H |

| CH₂ | ~1.60 | Multiplet | 2H |

| CH | ~1.85 | Multiplet | 1H |

| CH₃ (on double bond) | ~1.68 | Singlet | 3H |

| CH₃ (on double bond) | ~1.60 | Singlet | 3H |

| CH₃ (chiral center) | ~0.92 | Doublet | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~174.5 |

| C=CH | ~131.5 |

| =CH | ~124.5 |

| O-CH₂ | ~62.5 |

| CH₂ (propionate) | ~27.7 |

| CH (chiral center) | ~37.0 |

| CH₂ | ~35.5 |

| CH₂ | ~25.5 |

| CH₃ (on double bond) | ~25.7 |

| CH₃ (on double bond) | ~17.6 |

| CH₃ (chiral center) | ~19.5 |

| CH₃ (propionate) | ~9.2 |

Note: These are approximate chemical shifts and can be influenced by experimental conditions.

Interpretation and Causality

The downfield chemical shift of the O-CH₂ protons (~4.10 ppm) is a direct result of the deshielding effect of the adjacent oxygen atom of the ester group. The quartet and triplet pattern of the propionate ethyl group is a classic example of spin-spin coupling. The chemical shifts of the vinylic proton and carbons are characteristic of a trisubstituted double bond. The presence of two distinct methyl signals in the vinylic region confirms the presence of the two methyl groups on the double bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for the analysis of fragrance ingredients like Citronellyl propionate.[7]

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

GC-MS Data and Fragmentation Pattern

The mass spectrum of Citronellyl propionate is characterized by a series of fragment ions that are diagnostic of its structure. The molecular ion (M⁺) at m/z 212 may be weak or absent due to facile fragmentation.

Key Fragment Ions:

| m/z | Relative Intensity | Proposed Fragment |

| 69 | 99.99 | [C₅H₉]⁺ |

| 81 | 99.71 | [C₆H₉]⁺ |

| 95 | 91.32 | [C₇H₁₁]⁺ |

| 57 | 90.17 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 41 | 85.19 | [C₃H₅]⁺ |

Data sourced from PubChem and the Human Metabolome Database.[4]

Figure 2: Proposed GC-MS Fragmentation Pathway.

Data Interpretation and Trustworthiness

The fragmentation pattern is a self-validating system for the identification of Citronellyl propionate. The base peak at m/z 69 is characteristic of the isopentenyl cation, a common fragment in terpenes. The ion at m/z 81 corresponds to the subsequent loss of a methyl group. The presence of the propionyl cation at m/z 57 is a clear indicator of the propionate ester functionality. The combination of the retention time from the gas chromatogram and the unique mass spectral fingerprint provides a high degree of confidence in the identification and purity assessment of the analyte.

Conclusion

The spectroscopic data presented in this guide, obtained through NMR and GC-MS, provide a comprehensive and reliable basis for the characterization of Citronellyl propionate. The detailed protocols and interpretation of the spectral data serve as a valuable resource for researchers and quality control professionals. Adherence to these analytical principles ensures the scientific integrity and trustworthiness of results, which is critical in the fields of fragrance, flavor, and pharmaceutical sciences.

References

-

PubChem. (n.d.). Citronellyl propionate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). citronellyl propionate. Retrieved from [Link]

-

FooDB. (2020, April 8). Showing Compound Citronellyl propionate (FDB016233). Retrieved from [Link]

-

Chemsrc. (2025, August 26). Citronellyl propionate | CAS#:141-14-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Citronellyl propionate chemical structure and HMBC spectra (1 H NMR 500 MHz, CDCl 3 and 13 C NMR 150 MHz, CDCl 3 ). Retrieved from [Link]

-

NIST. (n.d.). Citronellyl isobutyrate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 6-Octen-1-ol, 3,7-dimethyl-, propanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

FEMA. (n.d.). CITRONELLYL PROPIONATE. Retrieved from [Link]

-

Ranah Research. (2024). Flavoring Compounds in e-Liquids Identified by GC-MS: Chemical Insights and Respiratory Toxicity. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2026, February 24). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

Sources

- 1. citronellyl propionate, 141-14-0 [thegoodscentscompany.com]

- 2. CAS 141-14-0: Citronellyl propionate | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Citronellyl propionate | C13H24O2 | CID 8834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 7. jurnal.ranahresearch.com [jurnal.ranahresearch.com]

The Natural Occurrence and Analytical Profiling of Citronellyl Propionate in Essential Oils: A Technical Whitepaper

Executive Summary

Citronellyl propionate ( C13H24O2 ) is a naturally occurring monoterpenoid ester with significant applications in fragrance chemistry, cosmetic formulation, and agricultural pest management. As an esterification product of citronellol and propionic acid, it imparts a characteristic fruity, floral, and rose-like aroma with citrus undertones[1]. This whitepaper explores the botanical distribution, biosynthetic pathways, and rigorous analytical methodologies required for the isolation and absolute quantification of citronellyl propionate from natural essential oil matrices.

Botanical Sources and Biosynthetic Pathways

While often synthesized for commercial perfumery, citronellyl propionate is found as a minor but olfactorily critical constituent in several natural essential oils. It is most notably distributed in Geranium (Pelargonium graveolens), Rose (Rosa damascena), and specific Citrus leaf oils[2][3].

Mechanistic Causality of Biosynthesis: In the plant's glandular trichomes, the biosynthesis of this ester is an enzymatic process driven by alcohol acyltransferases (AATs). The plant synthesizes geranyl pyrophosphate (GPP) via the plastidial MEP pathway. GPP is converted to geraniol, which is subsequently reduced to citronellol. The final step involves the esterification of citronellol with a propionyl-CoA acyl donor. This esterification serves a dual ecological purpose: it increases the volatility of the compound for pollinator attraction and enhances lipophilicity for defensive toxicity against herbivores and parasitic arthropods[4].

Biosynthetic pathway of Citronellyl Propionate from Geranyl Pyrophosphate.

Quantitative Distribution in Essential Oils

The concentration of citronellyl propionate varies significantly depending on the botanical species, geographical origin, and extraction method. Because it is a trace ester, its quantification requires high-resolution techniques. The table below synthesizes quantitative data from recent analytical profiling studies[3][4][5].

| Essential Oil Source | Botanical Name | Citronellyl Propionate Concentration (%) | Primary Co-occurring Terpenoids |

| Geranium Oil | Pelargonium graveolens | 0.44% – 0.81% | Citronellol, Geraniol, Citronellyl formate |

| Lemon Leaf Oil | Citrus limon | ~1.40% | Limonene, Citronellal, Linalool |

| Rose Oil | Rosa damascena | Trace (< 0.1%) | Citronellol, Geraniol, Nerol |

| Citronella Oil | Cymbopogon nardus | Trace (~0.01%) | Geraniol, Citral, Citronellal |

Analytical Methodologies: Self-Validating Extraction and GC-MS Profiling

To accurately quantify trace esters like citronellyl propionate, researchers must employ high-resolution Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system to prevent false negatives or quantification errors caused by sample degradation.

Causality of Experimental Choices:

-

Hydrodistillation over Solvent Extraction: Hydrodistillation is strictly preferred for essential oils to prevent the co-extraction of heavy cuticular waxes and non-volatile lipids that can foul the GC column and suppress ionization.

-

Internal Standardization: The addition of a non-endogenous internal standard (e.g., nonadecane) prior to extraction validates the recovery rate. If the internal standard recovery drops below 95%, the system immediately flags a potential loss of volatile esters due to thermal degradation or incomplete condensation.

-

Capillary Column Selection: A non-polar RTX-5 MS column (5% diphenyl/95% dimethyl polysiloxane) is selected because it separates monoterpenoids based on boiling point and subtle polarity differences, effectively resolving citronellyl propionate from structurally similar isomers like geranyl propionate[6].

Step-by-Step GC-MS Protocol

-

Sample Preparation: Subject 500 g of fresh botanical material (e.g., Pelargonium graveolens leaves) to hydrodistillation using a Clevenger-type apparatus for exactly 3 hours to ensure complete extraction of heavier oxygenated monoterpenes.

-

Phase Separation & Desiccation: Collect the volatile oil fraction. Dry the oil over anhydrous sodium sulfate ( Na2SO4 ) to remove residual water, which can catastrophically degrade the GC column's siloxane stationary phase. Store at −4 °C in sealed, dark vials[6].

-

Internal Standard Addition: Dilute 10 µL of the essential oil in 1 mL of HPLC-grade hexane. Add 1 µL of internal standard solution (e.g., nonadecane) to establish a baseline for relative quantification.

-

GC-MS Parameters:

-

System: Shimadzu GCMS-QP2010 (or equivalent high-resolution system)[6].

-

Column: RTX-5 MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)[6].

-

Temperature Program: Initial temperature 45 °C (hold 2 min), ramp at 5 °C/min to 300 °C (hold 5 min)[6].

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Ionization: Electron Impact (EI) at 70 eV. Mass scan range: 40–400 m/z.

-

-

Data Validation: Identify citronellyl propionate by comparing its mass fragmentation pattern and calculating its Kovats Retention Index (KI ~1433-1444) against the NIST/EPA/NIH Mass Spectral Library[4][6].

Self-validating GC-MS analytical workflow for essential oil profiling.

Pharmacological and Industrial Implications

Beyond its olfactory value in fine fragrances and cosmetics, citronellyl propionate exhibits notable biological activities that are highly relevant to drug development and agrochemical professionals.

-

Arthropod Repellency: Bioactivity-guided investigations have demonstrated that geranium essential oils rich in citronellol esters, specifically including citronellyl propionate, exhibit significant repellent activity against Amblyomma americanum (lone star tick) nymphs[4]. The lipophilic propionate tail enhances the molecule's penetration through the arthropod cuticle, disrupting olfactory receptors.

-

Antimicrobial Synergy: Essential oils containing citronellyl propionate, alongside primary monoterpenes like geraniol and citronellol, demonstrate synergistic disruption of bacterial cell membranes. This mechanism is particularly effective against biofilm-forming pathogens like Staphylococcus aureus and Xanthomonas citri[5].

References

-

GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC , nih.gov, 6

-

Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC , nih.gov, 2

-

CITRONELLYL PROPIONATE - Moumoujus , moumoujus.com, 1

-

Synergistic Effect of Essential Oils and Rhamnolipid on Xanthomonas citri Subsp. citri , mdpi.com, 5

-

Progress in Essential Oils , perfumerflavorist.com, 3

-

Bioactivity-Guided Investigation of Geranium Essential Oils as Natural Tick Repellents - USDA ARS , usda.gov, 4

Sources

- 1. moumoujus.com [moumoujus.com]

- 2. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Synergistic Effect of Essential Oils and Rhamnolipid on Xanthomonas citri Subsp. citri | MDPI [mdpi.com]

- 6. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Biosynthesis of Citronellyl Propionate in Plants: A Mechanistic and Methodological Guide

Executive Summary

Citronellyl propionate is a high-value volatile monoterpene ester, prized in the fragrance, cosmetic, and pharmaceutical industries for its sweet, fruity, and rose-like olfactory profile. In aromatic plants such as Pelargonium and Rosa species, its biosynthesis is governed by a highly compartmentalized enzymatic cascade. This whitepaper elucidates the complete biosynthetic pathway—from the plastidial and cytosolic generation of isoprenoid precursors to the terminal esterification catalyzed by Alcohol Acyltransferases (AATs). Furthermore, we provide a robust, self-validating experimental protocol for researchers seeking to reconstruct and quantify this pathway in vitro.

The Core Biosynthetic Pathway: Precursors to Monoterpene Alcohols

The formation of citronellyl propionate relies on two distinct metabolic modules: the synthesis of the monoterpene alcohol scaffold (citronellol) and the generation of the acyl donor (propionyl-CoA).

Isoprenoid Scaffolding and Geraniol Synthesis

The structural backbone of citronellol originates from the universal C5 isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these are synthesized via the plastidial Methylerythritol Phosphate (MEP) pathway and the cytosolic Mevalonic Acid (MVA) pathway 1[1]. Geranyl pyrophosphate synthase (GPPS) condenses IPP and DMAPP to form geranyl pyrophosphate (GPP). Subsequently, Geraniol Synthase (GES) catalyzes the conversion of GPP into geraniol, establishing the primary monoterpene alcohol framework.

The Reduction Cascade: Geraniol to Citronellol

The conversion of geraniol to citronellol involves the stereoselective reduction of the C2-C3 double bond. Recent multi-omics studies in Pelargonium have demonstrated that this is not a single-step reaction but a multi-step pathway involving progesterone 5β-reductase and iridoid synthase-like enzymes (PRISEs) 2[2]. Geraniol is first oxidized to citral (geranial/neral), which is then reduced to citronellal by PRISE homologs, and finally converted to citronellol by an alcohol dehydrogenase (ADH) 2[2].

Fig 1. Biosynthetic pathway of Citronellyl propionate from core metabolic precursors in plants.

Terminal Esterification: The Role of Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of citronellyl propionate is the esterification of citronellol with a propionyl moiety. This reaction is catalyzed by Alcohol Acyltransferases (AATs), which belong to the BAHD acyltransferase superfamily [[3]](3].

Acyl Donor Generation

Unlike acetate esters which utilize the ubiquitous acetyl-CoA, propionate esters require propionyl-CoA. In plants, propionyl-CoA is primarily generated via the catabolism of branched-chain amino acids (e.g., isoleucine and valine) or through the β-oxidation of odd-chain fatty acids . The intracellular pool ratio of propionyl-CoA to acetyl-CoA dictates the final volatile ester profile.

Catalytic Mechanism of AAT

AATs possess a highly conserved HXXXD catalytic motif. The histidine residue in this motif acts as a general base, deprotonating the hydroxyl group of citronellol 4[4]. The resulting alkoxide ion performs a nucleophilic attack on the thioester carbonyl carbon of propionyl-CoA, forming a tetrahedral intermediate that resolves into citronellyl propionate and free Coenzyme A. AATs exhibit broad substrate promiscuity, enabling them to accept various acyl-CoAs and alcohols, which is critical for the diverse volatile profiles seen in Rosa and strawberry (Fragaria spp.) cultivars 5[5].

Quantitative Data: Substrate Specificity of Plant AATs

To understand the enzymatic preference for synthesizing citronellyl propionate, we must look at the relative kinetic parameters of characterized plant AATs. The table below summarizes comparative data for AATs acting on monoterpene alcohols and various acyl-CoAs, highlighting the enzyme's affinity (Km) and relative activity.

| Enzyme Source | Alcohol Substrate | Acyl-CoA Substrate | Km (mM) | Relative Activity (%) | Reference Context |

| Rosa hybrida (RhAAT1) | Geraniol | Acetyl-CoA | 0.45 | 100% (Baseline) | [[5]](5] |

| Rosa hybrida (RhAAT1) | Citronellol | Acetyl-CoA | 0.62 | 85% | 5[5] |

| Fragaria x ananassa | Hexanol | Propionyl-CoA | 0.58 | 72% | 6[6] |

| Recombinant AAT (Consensus) | Citronellol | Propionyl-CoA | ~0.70 | 60-75% | Extrapolated from BAHD models 4[4] |

Note: While acetyl-CoA is the preferred substrate for many AATs, the structural flexibility of the active site allows for the accommodation of propionyl-CoA, albeit with a slightly higher Km (lower affinity).

Experimental Protocols: Self-Validating In Vitro Reconstitution

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for assaying AAT activity specifically for citronellyl propionate synthesis. The protocol utilizes a negative control (heat-denatured enzyme) to definitively prove that esterification is enzymatically driven and not a result of spontaneous chemical condensation.

Workflow Diagram

Fig 2. Self-validating in vitro experimental workflow for AAT activity and ester quantification.

Step-by-Step Methodology

Step 1: Reaction Mixture Preparation

-

Causality: A buffered environment (Tris-HCl, pH 7.5) is required to maintain the physiological protonation state of the AAT histidine residue, ensuring optimal nucleophilic attack.

-

Action: Prepare a 500 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT) to prevent oxidative cross-linking of cysteine residues, 2 mM citronellol, and 0.5 mM propionyl-CoA.

Step 2: Enzyme Addition and Controls

-

Causality: A self-validating system requires a control that contains all substrates but lacks functional catalytic machinery to rule out non-enzymatic background reactions.

-

Action:

-

Test Sample: Add 10 µg of purified recombinant plant AAT.

-

Negative Control: Add 10 µg of the same AAT that has been boiled at 98°C for 10 minutes (heat-denatured).

-

Step 3: Incubation

-

Action: Incubate the mixtures at 30°C for 60 minutes in a shaking water bath (150 rpm) to ensure uniform substrate-enzyme interaction.

Step 4: Reaction Termination and Extraction

-

Causality: Hexane is highly non-polar. It selectively partitions the newly synthesized, hydrophobic citronellyl propionate into the organic phase, leaving unreacted polar propionyl-CoA, salts, and the enzyme in the aqueous phase. This prevents GC-MS column fouling and isolates the target analyte.

-

Action: Stop the reaction by adding 500 µL of GC-grade hexane containing 10 µg/mL of an internal standard (e.g., nonyl acetate). Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes to separate the phases.

Step 5: GC-MS Analysis

-

Action: Extract 200 µL of the upper hexane layer and inject 1 µL into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an HP-5MS column. Quantify the citronellyl propionate peak by comparing its retention time and mass fragmentation pattern (m/z) against a synthetic standard.

Conclusion

The biosynthesis of citronellyl propionate represents a sophisticated intersection of primary metabolism (amino acid/fatty acid catabolism) and secondary specialized metabolism (terpenoid synthesis). By understanding the regulatory bottlenecks—specifically the reduction of geraniol via PRISEs and the acyl-donor specificity of AATs—researchers can leverage metabolic engineering to optimize the production of this valuable ester in microbial cell factories or transgenic plants.

References[2] Title: Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes | Plant Physiology | Oxford Academic.

Source: oup.com. URL:[1] Title: Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications. Source: preprints.org. URL: Title: E280 (Propionic acid) - Ataman Kimya. Source: atamanchemicals.com. URL:[4] Title: Alcohol acyltransferases for the biosynthesis of esters - PMC - NIH. Source: nih.gov. URL:[3] Title: Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - Frontiers. Source: frontiersin.org. URL:[5] Title: Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals1 - Semantic Scholar. Source: semanticscholar.org. URL:[6] Title: Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars. Source: nih.gov. URL:

Sources

- 1. preprints.org [preprints.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory profile and odor description of Citronellyl propionate.

An In-Depth Technical Guide to the Olfactory Profile of Citronellyl Propionate

Authored by: Gemini, Senior Application Scientist

Abstract

Citronellyl propionate is a widely utilized aromatic ester, prized for its complex and pleasant olfactory profile. This technical guide provides a comprehensive analysis of its odor characteristics, chemical and physical properties, and the methodologies required for its precise sensory evaluation. We delve into the relationship between its molecular structure and perceived scent, outline protocols for both instrumental and human sensory analysis, and discuss its applications within the fragrance and flavor industries. This document is intended for researchers, perfumers, and quality control specialists seeking a deeper technical understanding of this important aroma chemical.

Introduction

Citronellyl propionate (CAS 141-14-0) is an organic ester formed from the reaction of citronellol and propionic acid.[1][2] It is a key ingredient in a multitude of consumer and industrial products, valued for its enduring and versatile fragrance.[3] Its scent is generally characterized as a harmonious blend of floral and fruity notes, with distinct rosy and citrus undertones.[2][4] This guide will systematically deconstruct this olfactory profile, providing the scientific basis for its characteristics and standardized methods for its evaluation.

Chemical and Physical Properties

The olfactory perception of an aroma chemical is intrinsically linked to its physical properties, which govern its volatility and interaction with olfactory receptors. The key properties of Citronellyl propionate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | [][6] |

| Molecular Weight | 212.33 g/mol | [][6] |

| Appearance | Colorless to pale yellow liquid | [1][] |

| Boiling Point | ~255.26 °C | [] |

| Vapor Pressure | 0.007747 mm Hg @ 23°C | [4] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [][7] |

| Log P | 4.8 | [4] |

The relatively low vapor pressure of Citronellyl propionate contributes to its longevity in fragrance formulations, making it a valuable modifier and mid-note component. Its solubility in alcohol and oils ensures its ease of incorporation into various product bases, from fine fragrances to lotions and detergents.[3][8]

Olfactory Profile: A Deconstruction of Scent

The odor of Citronellyl propionate is multifaceted. While broadly categorized as floral-fruity, a more detailed analysis reveals a spectrum of nuanced descriptors. It is valued for being richer and rounder than its counterpart, citronellyl acetate.[9]

Primary Olfactory Notes:

-

Floral: The dominant characteristic is a distinct rose note, inherited from its citronellol precursor.[4][] It is often described as fresh and sweet.[4]

-

Fruity: A significant fruity component is present, with descriptors ranging from general "fruity" to more specific "berry-like" and "tropical" notes.[][9][10]

-

Citrus: A subtle but important citrus undertone adds a fresh, uplifting quality to the profile.[1][3]

Secondary and Nuanced Descriptors:

-

Green: A green nuance provides a natural, leafy character.[7][9]

-

Waxy: A waxy aspect contributes to the complexity and body of the scent.[7][9]

A summary of reported taste and odor characteristics is presented below:

| Descriptor | Type | Concentration/Context | Source |

| Tropical, rose | Odor | General Description | [] |

| Sweet, fruity, floral, citrus | Odor | General Description | [3] |

| Fresh, fruity, rose-like | Odor | General Description | [9] |

| Floral, green, waxy, rosy, citrus, fruity | Taste | 10 ppm | [9] |

| Fresh, rose floral, fruity sweet facets | Odor | General Description | [4] |

Structure-Odor Relationship

The olfactory profile of Citronellyl propionate is a direct consequence of its molecular structure. The ester is composed of the citronellyl backbone, which provides the characteristic rosy, citrus, and green notes, and the propionate group, which enhances the fruity character and adds a layer of sweetness.

Caption: Structure-Odor Relationship in Citronellyl Propionate.

Methodologies for Sensory and Instrumental Analysis

To ensure a comprehensive and reproducible characterization of Citronellyl propionate's olfactory profile, a combination of instrumental analysis and human sensory evaluation is required.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of Gas Chromatography with the sensitivity of the human nose as a detector.[11] This allows for the identification of specific chemical compounds responsible for the aroma, including trace-level impurities from synthesis that may impact the final scent profile.[12] The synthesis of Citronellyl propionate, often achieved through enzymatic processes with citronellol, can introduce related terpenyl esters or unreacted precursors that GC-O can effectively identify.[13][14][15]

Experimental Protocol: GC-O Analysis

-

Sample Preparation: Prepare a 1% solution of Citronellyl propionate in a high-purity, odorless solvent (e.g., ethanol or diethyl ether).

-

GC System Configuration:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5 or DB-Wax, 30 m x 0.25 mm x 0.25 µm) for optimal separation of volatile compounds.[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 50°C (hold for 2 min), ramp at 5°C/min to 240°C (hold for 10 min). This program should be optimized based on the specific instrument and column.

-

-

Effluent Splitting: At the end of the GC column, split the effluent between a standard detector (e.g., Mass Spectrometer or Flame Ionization Detector) and the olfactometry port. A 1:1 split is common.

-

Olfactometry Port: The sniffing port should be supplied with humidified air to prevent nasal dehydration and maintained at a temperature (e.g., 220°C) to prevent condensation.

-

Data Collection: A trained sensory analyst sniffs the effluent from the olfactometry port throughout the chromatographic run. The analyst records the time, duration, intensity, and a descriptor for each perceived odor.

-

Data Analysis: Correlate the retention times of the odor events with the peaks from the instrumental detector to identify the odor-active compounds.[17]

Quantitative Descriptive Analysis (QDA) by a Trained Sensory Panel

While GC-O identifies individual odorants, a trained human sensory panel is essential for characterizing the integrated olfactory profile of the material as a whole.[18] QDA is a standardized method to generate a detailed and quantifiable sensory profile.[19]

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

-

Panelist Screening and Selection:

-

Lexicon Development (Panel Training):

-

Over several sessions (20-40 hours), expose the panel to the Citronellyl propionate sample and a variety of reference standards representing potential odor facets.

-

Reference Standards Example:

-

Rose: Diluted Rose Oxide, Phenyl Ethyl Alcohol

-

Fruity: Isoamyl Acetate (banana), Ethyl Propionate (fruity/rum)

-

Citrus: Linalool, d-Limonene

-

Green: cis-3-Hexenol

-

-

Through consensus, the panel will develop a specific list of descriptors (the lexicon) that accurately describe the sample's aroma.[22]

-

-

Sample Evaluation:

-

Preparation: Prepare samples by diluting Citronellyl propionate to a non-overwhelming concentration (e.g., 5% in an odorless solvent like DPG) on smelling strips. Samples should be coded with random three-digit numbers.

-

Presentation: Present samples in a controlled environment with neutral airflow and lighting.[22]

-

Scoring: Panelists individually rate the intensity of each descriptor from the agreed-upon lexicon on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

-

-

Data Analysis:

-

Convert the line scale ratings to numerical values.

-

Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine the mean intensity for each descriptor and assess panel performance (reproducibility and agreement).

-

Visualize the results using a spider or radar plot for a clear representation of the olfactory profile.

-

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Applications in Industry

The well-rounded and pleasant profile of Citronellyl propionate makes it a versatile ingredient.[8]

-

Fragrance Industry: It is frequently used in floral fragrance types, especially Rose, Muguet, and Neroli, to impart a natural, fruity sweetness.[9] It serves as an excellent modifier for other esters and is found in perfumes, deodorants, and air fresheners.[3][9]

-

Flavor Industry: Recognized as a flavoring agent by the FDA, it is used to add fruity and floral notes to products like baked goods, candies, beverages, and ice cream.[][9]

-

Cosmetics and Personal Care: It is incorporated into lotions, shampoos, and soaps to enhance the sensory experience of the product.[3][8]

Conclusion

Citronellyl propionate possesses a complex yet harmonious olfactory profile dominated by fresh floral, rosy, and sweet fruity characteristics, with supporting notes of citrus and green. This profile is a direct result of its ester structure, combining the aromatic qualities of its citronellol and propionate moieties. A thorough understanding and characterization of this profile require a dual approach, utilizing the molecular specificity of Gas Chromatography-Olfactometry and the integrative, quantitative power of a trained human sensory panel. The detailed methodologies provided in this guide serve as a robust framework for the precise and reproducible evaluation of this important aroma chemical, ensuring its effective application in research and industry.

References

-

Moumoujus. (n.d.). CITRONELLYL PROPIONATE. Retrieved from [Link]

-

IFF. (n.d.). Citronellyl Propionate|Fragrance Ingredients. Retrieved from [Link]

-

The Good Scents Company. (n.d.). citronellyl propionate, 141-14-0. Retrieved from [Link]

-

PubChem. (n.d.). Citronellyl propionate. Retrieved from [Link]

-

Scentpedia. (n.d.). Citronellyl propionate CAS# 141-14-0: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Citronellyl Propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Olfactory study on optically active citronellyl derivatives. Retrieved from [Link]

-

Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800. Retrieved from [Link]

-

LECO Corporation. (n.d.). Characterization of Citronella Essential Oil Application Note. Retrieved from [Link]

-

Tiwari, C. P., et al. (2025). Microwave-Assisted Enzymatic Synthesis of Citronellyl Propionate in Non-Aqueous Media: Optimization, In-Silico Insights, and Kinetic Analysis. ResearchGate. Retrieved from [Link]

-

Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 103-108. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). Characterization of Citronella Essential Oil. Retrieved from [Link]

-

ResearchGate. (n.d.). A shows several time course graphs for the synthesis of citronellyl.... Retrieved from [Link]

-

DLG.org. (n.d.). Sensory analysis: Overview of methods and application areas Part 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography-olfactometry (GC-O) analysis of all aroma compounds.... Retrieved from [Link]

-

Equinox Lab. (n.d.). Sensory Evaluation of Food Products. Retrieved from [Link]

-

Iglesias, I., et al. (2023). Performance of an Expert Sensory Panel and Instrumental Measures for Assessing Eating Fruit Quality Attributes in a Pear Breeding Programme. Horticulturae, 9(4), 438. Retrieved from [Link]

-

Tejedor-Calvo, E., et al. (2024). Black Truffle Aroma Evaluation: SPME-GC-MS vs. Sensory Experts. Applied Sciences, 14(6), 2269. Retrieved from [Link]

-

Agriculture Institute. (2024, January 8). Screening and Training Methods for Sensory Panelists. Retrieved from [Link]

Sources

- 1. CAS 141-14-0: Citronellyl propionate | CymitQuimica [cymitquimica.com]

- 2. moumoujus.com [moumoujus.com]

- 3. Citronellyl Propionate (141-14-0) | Reliable Chemical Trader [chemicalbull.com]

- 4. iff.com [iff.com]

- 6. Citronellyl propionate | C13H24O2 | CID 8834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. chemimpex.com [chemimpex.com]

- 9. CITRONELLYL PROPIONATE | 141-14-0 [chemicalbook.com]

- 10. citronellyl propionate, 141-14-0 [thegoodscentscompany.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. gcms.labrulez.com [gcms.labrulez.com]

- 17. gcms.cz [gcms.cz]

- 18. Sensory Evaluation of Food Products | Scientific Sensory Analysis for Food Businesses [equinoxlab.com]

- 19. DLG Expert report 05/2016: Sensory analysis: Overview of methods and application areas Part 4 [dlg.org]

- 20. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 21. mdpi.com [mdpi.com]

- 22. Black Truffle Aroma Evaluation: SPME-GC-MS vs. Sensory Experts - PMC [pmc.ncbi.nlm.nih.gov]

Citronellyl Propionate: A Technical Guide to a Versatile Volatile Organic Compound

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl propionate (CAS 141-14-0) is an ester of citronellol and propionic acid, recognized for its characteristic fresh, fruity, and rose-like aroma.[1][2] As a volatile organic compound (VOC), it is a significant component in the fragrance, flavor, cosmetic, and personal care industries.[3][4] Beyond its sensory attributes, citronellyl propionate is gaining attention for its potential biological activities, including insect repellency, positioning it as a compound of interest for agricultural and pharmaceutical research.[3][5] This guide provides a comprehensive technical overview of citronellyl propionate, encompassing its biosynthesis, chemical synthesis, physicochemical properties, applications, and biological and environmental impact, with a focus on providing actionable insights for the scientific community.

Physicochemical Properties

Citronellyl propionate is a colorless to pale yellow liquid with low volatility and moderate solubility in water, while being more soluble in organic solvents.[1][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C13H24O2 | [6] |

| Molecular Weight | 212.33 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fresh, fruity, rose-like | [2] |

| Boiling Point | 241 - 243 °C | [3] |

| Flash Point | 103.98 °C | [7] |

| Vapor Pressure | 0.007747 mm Hg @ 23°C | [6] |

| Solubility | Insoluble in water; miscible with alcohol and most fixed oils | [7] |

| Refractive Index | n20/D 1.439 - 1.444 | [3] |

Biosynthesis and Chemical Synthesis

Natural Occurrence and Biosynthesis

Citronellyl propionate is found in various aromatic plants.[8] Its biosynthesis is intrinsically linked to the production of its precursor, the acyclic monoterpene alcohol, citronellol. The biosynthesis of citronellol in plants is a multi-step process that primarily begins with geranyl diphosphate (GPP), a universal monoterpene precursor synthesized through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[1][9]

In many plants, GPP is first converted to geraniol by the enzyme geraniol synthase.[10] Subsequently, a series of reduction reactions, often involving citral and citronellal as intermediates, leads to the formation of citronellol.[1][2] The final step in the biosynthesis of citronellyl propionate involves the esterification of citronellol with propionyl-CoA, a reaction catalyzed by an acyltransferase.

Chemical Synthesis

Citronellyl propionate is commercially produced through the esterification of citronellol with propionic acid.[5] This reaction is typically catalyzed by an acid, such as sulfuric acid. However, due to the demand for natural and green chemical processes, enzymatic synthesis has emerged as a viable alternative.

This protocol describes a lipase-catalyzed synthesis of citronellyl propionate.

Materials:

-

Citronellol

-

Propionic acid

-

Immobilized lipase (e.g., Novozym® 435, from Candida antarctica)[3]

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., hexane, for extraction)

-

Stir plate and magnetic stir bar

-

Reaction vessel with a condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction vessel, combine equimolar amounts of citronellol and propionic acid.

-

Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).[3]

-

Heat the mixture with stirring to the optimal temperature for the chosen lipase (e.g., 40-60°C).

-

Monitor the reaction progress by taking small aliquots over time and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction has reached the desired conversion, cool the mixture to room temperature.

-

Separate the immobilized lipase by filtration. The enzyme can often be washed and reused.

-

Transfer the liquid phase to a separatory funnel and dilute with an organic solvent like hexane.

-

Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted propionic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude citronellyl propionate.

-

If necessary, purify the product further by vacuum distillation.

Applications

Citronellyl propionate's pleasant and stable aroma makes it a valuable ingredient in a wide range of consumer products.

-

Fragrance Industry: It is extensively used in perfumes, colognes, and other fine fragrances to impart fresh, floral, and fruity notes.[3]

-

Cosmetics and Personal Care: It is incorporated into lotions, creams, soaps, shampoos, and deodorants to enhance their scent.[4]

-

Food and Beverage: As a flavoring agent, it is used in candies, baked goods, and beverages to provide a citrus and fruity taste.[3]

-

Household Products: Its fragrance is utilized in air fresheners, detergents, and cleaning agents.[7]

Biological and Environmental Impact

Insect Repellency

Citronellyl propionate is a component of citronella oil, which is well-known for its insect-repellent properties.[8] While the precise mechanism of action for citronellyl propionate is not fully elucidated, monoterpenoids, in general, are known to exert their repellent and insecticidal effects through neurotoxic pathways. They can modulate the activity of key insect neurotransmitter receptors, such as octopamine and GABA receptors, leading to paralysis and death in insects.[4][11] Some monoterpenoids have also been shown to interact with insect olfactory receptors, disrupting their ability to locate hosts.[8][12]

Antimicrobial and Anti-inflammatory Potential

While specific data for citronellyl propionate is limited, its precursor, citronellol, has demonstrated antimicrobial and anti-inflammatory properties, suggesting potential avenues for drug development research.

-